5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various agents . For example, 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as 1H NMR, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined by techniques such as IR and NMR spectroscopy .Scientific Research Applications
Application in Pharmaceutical Intermediates
Specific Scientific Field
Summary of the Application
“5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide . The specific experimental procedures and technical details would depend on the particular synthesis pathway being used .
Results or Outcomes
The outcomes of using this compound as an intermediate can vary widely, depending on the specific pharmaceutical compound being synthesized .
Application in Synthesis of Nitroazoles
Specific Scientific Field
Summary of the Application
“5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole” can be used in the synthesis of various C- and N-nitroderivatives of five-membered azoles .
Methods of Application or Experimental Procedures
The compound can be used in nitration reactions with various nitrating agents such as acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, N-nitropicolinium tetrafluoroborate .
Results or Outcomes
The outcomes of these reactions would be various nitroazole derivatives . The specific results would depend on the particular reaction conditions and the nitrating agent used .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNJQADPMXGLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Citations
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